Ethyl 3-(acetyloxy)-5-methylhexanoate
Description
Properties
CAS No. |
88953-93-9 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
ethyl 3-acetyloxy-5-methylhexanoate |
InChI |
InChI=1S/C11H20O4/c1-5-14-11(13)7-10(6-8(2)3)15-9(4)12/h8,10H,5-7H2,1-4H3 |
InChI Key |
YNXBZSYNJXUMIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of Ethyl 3-(acetyloxy)-5-methylhexanoate with analogous compounds:
Key Observations:
- Ethyl 5-methylhexanoate: Lacks the acetyloxy group, resulting in lower molecular weight (144.21 g/mol) and higher volatility. It is primarily used in Chinese strong-aroma liquors for its fruity notes .
- Ethyl 3-amino-5-methylhexanoate HCl: Substitution of acetyloxy with an amino group (-NH₂) makes it a hydrochloride salt, enhancing water solubility for pharmaceutical applications .
- Ethyl 2-acetylhexanoate: Features a keto group instead of acetyloxy, enabling reactivity in industrial syntheses (e.g., acetoacetate chemistry).
Q & A
Basic: What are the standard synthetic routes for Ethyl 3-(acetyloxy)-5-methylhexanoate?
Methodological Answer:
The synthesis typically involves esterification of 3-(acetyloxy)-5-methylhexanoic acid with ethanol using a catalytic amount of sulfuric acid. The reaction is monitored by TLC (thin-layer chromatography) for completion, followed by rotary evaporation to remove excess ethanol. The crude product is purified via recrystallization or column chromatography . For derivatives, substituents (e.g., aryl groups) may be introduced prior to esterification through condensation reactions under basic conditions .
Advanced: How can regioselective acetylation challenges be addressed during synthesis?
Methodological Answer:
Regioselectivity issues often arise due to competing reaction pathways. Strategies include:
- Protecting group chemistry: Temporarily block reactive hydroxyl groups before acetylation.
- Catalyst optimization: Use Lewis acids (e.g., ZnCl₂) or enzyme-mediated acetylation for selectivity.
- Temperature control: Lower temperatures (0–5°C) can favor kinetic control over thermodynamic outcomes.
Contradictions in reported yields (e.g., 60–85%) may stem from solvent polarity variations or impurities in starting materials, necessitating rigorous NMR and HPLC validation .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- Chromatography:
- HPLC/MS: Assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 217).
- X-ray crystallography: Resolve stereochemistry in crystalline derivatives .
Advanced: How do structural modifications impact biological activity in enzyme inhibition studies?
Methodological Answer:
- Aryl substitutions: Introducing electron-withdrawing groups (e.g., nitro) at the 3-position enhances binding to enzyme active sites via π-π stacking, as shown in analogs like Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate .
- Steric effects: Bulky substituents (e.g., 4-fluorobenzyloxy) reduce bioavailability due to hindered diffusion, necessitating molecular docking simulations to optimize interactions .
- Data contradictions: Discrepancies in IC₅₀ values (e.g., 10–50 μM) may arise from assay conditions (e.g., pH, co-solvents), requiring standardized protocols .
Basic: What are its primary applications in organic synthesis?
Methodological Answer:
- Intermediate for complex molecules: Used in multi-step syntheses of pharmaceuticals (e.g., neuroprotective agents) and agrochemicals.
- Ester hydrolysis: Generates carboxylic acids for further functionalization (e.g., amide coupling) .
- Comparative data: Analogous esters like Ethyl 3-methylhexanoate demonstrate versatility in biodegradable polymer synthesis, suggesting similar potential for this compound .
Advanced: How can conflicting data in reaction mechanisms be resolved?
Methodological Answer:
- Kinetic vs. thermodynamic control: Use DFT (density functional theory) calculations to model transition states and identify dominant pathways.
- Isotopic labeling: Track acetyl group transfer using ¹⁸O-labeled ethanol to confirm esterification mechanisms .
- Cross-validation: Compare results across multiple techniques (e.g., GC-MS, NMR) to reconcile discrepancies in byproduct formation .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear NIOSH/MSHA-certified respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation/skin contact .
- Ventilation: Use fume hoods during synthesis to mitigate exposure to volatile organic byproducts.
- Waste disposal: Neutralize acidic residues (e.g., H₂SO₄) before disposal per EPA guidelines .
Advanced: What strategies improve yield in scaled-up synthesis?
Methodological Answer:
- Continuous flow reactors: Enhance mixing and heat transfer, reducing side reactions (e.g., diethyl ether formation).
- Catalyst recycling: Immobilize sulfuric acid on silica gel to minimize waste.
- Process optimization: Adjust molar ratios (e.g., ethanol:acid = 3:1) and use microwave-assisted synthesis for faster reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
